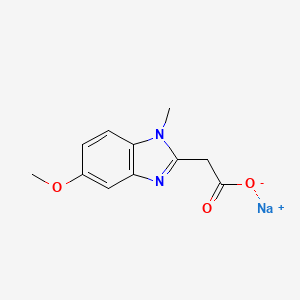
sodium2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate: is a chemical compound with the molecular formula C11H12N2O3Na It is a derivative of benzodiazole, a heterocyclic compound containing a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate typically involves the following steps:
Formation of the Benzodiazole Core: The initial step involves the synthesis of the benzodiazole core by reacting o-phenylenediamine with formic acid or its derivatives under reflux conditions.
Methoxylation: The next step involves the introduction of a methoxy group at the 5-position of the benzodiazole ring. This can be achieved by reacting the benzodiazole intermediate with methanol in the presence of a suitable catalyst.
Methylation: The methyl group is introduced at the 1-position of the benzodiazole ring using methyl iodide and a base such as potassium carbonate.
Acetylation: The final step involves the introduction of the acetate group at the 2-position of the benzodiazole ring. This can be achieved by reacting the intermediate with acetic anhydride in the presence of a base.
Neutralization: The resulting compound is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate can undergo oxidation reactions, particularly at the methoxy and methyl groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting the benzodiazole ring.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
Chemistry:
Catalysis: Sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate is used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Fluorescent Probes: Its benzodiazole core can be modified to create fluorescent probes for biological imaging.
Medicine:
Pharmaceuticals: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry:
Material Science: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It can also interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
- Sodium 5-methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methane]sulfinyl}-1H-1,3-benzodiazol-1-ide
- 1-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
Comparison:
- Structural Differences: While these compounds share the benzodiazole core, they differ in the substituents attached to the core. These differences influence their chemical reactivity and biological activity.
- Unique Properties: Sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate is unique due to its specific combination of methoxy, methyl, and acetate groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11N2NaO3 |
|---|---|
Molecular Weight |
242.21 g/mol |
IUPAC Name |
sodium;2-(5-methoxy-1-methylbenzimidazol-2-yl)acetate |
InChI |
InChI=1S/C11H12N2O3.Na/c1-13-9-4-3-7(16-2)5-8(9)12-10(13)6-11(14)15;/h3-5H,6H2,1-2H3,(H,14,15);/q;+1/p-1 |
InChI Key |
DIWJHUKFNMQPLD-UHFFFAOYSA-M |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)N=C1CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















